molecular formula C11H8N2O2 B154828 [3,3'-Bipyridine]-5-carboxylic acid CAS No. 1970-81-6

[3,3'-Bipyridine]-5-carboxylic acid

Cat. No.: B154828
CAS No.: 1970-81-6
M. Wt: 200.19 g/mol
InChI Key: BDYBZQYAJHFPGM-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-5-carboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The carboxylic acid group at the 5-position of the bipyridine structure adds to its versatility, enabling it to participate in a wide range of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine under palladium catalysis . Another method involves the direct arylation of pyridine using a palladium catalyst .

Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-5-carboxylic acid may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality [3,3’-Bipyridine]-5-carboxylic acid .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

5-pyridin-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYBZQYAJHFPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406239
Record name [3,3'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1970-81-6
Record name [3,3'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,3′-Bipyridine-5-carboxylic acid an interesting ligand for creating coordination polymers?

A1: 3,3′-Bipyridine-5-carboxylic acid possesses several features that make it attractive for constructing coordination polymers []:

    Q2: What analytical techniques were employed to characterize the synthesized coordination polymers?

    A2: While the abstract doesn't specify the exact characterization methods used, studies investigating the synthesis and properties of coordination polymers typically employ a combination of techniques []. These can include:

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